![molecular formula C6H9ClO2S B3006420 双环[2.1.1]己烷-2-磺酰氯 CAS No. 2416237-24-4](/img/structure/B3006420.png)

双环[2.1.1]己烷-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

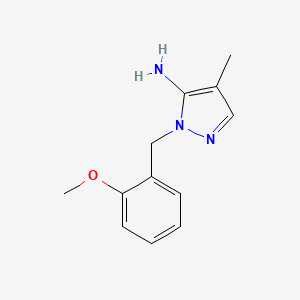

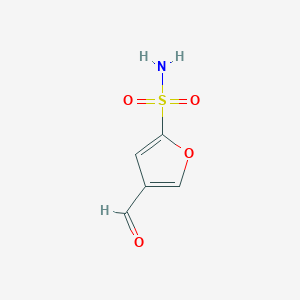

Bicyclo[2.1.1]hexane-2-sulfonyl chloride is a chemical compound that is part of a class of bicyclic structures with potential relevance in synthetic organic chemistry. The structure of bicyclo[2.1.1]hexane is characterized by a bridgehead of carbon atoms, creating a strained ring system that can influence the reactivity of substituents attached to the ring.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in various studies. For instance, the chlorination of bicyclo[2.2.1]heptane (norbornylane) to produce chlorinated products demonstrates the reactivity of bicyclic compounds under peroxide-catalyzed conditions with sulfuryl chloride . Additionally, the synthesis of bicyclo[3.1.0]hexanones through the reaction of benzylidene sulfuranes with cyclopentenones indicates the possibility of constructing bicyclic frameworks by cyclopropanation of enones . These methods could potentially be adapted for the synthesis of bicyclo[2.1.1]hexane-2-sulfonyl chloride by applying appropriate functional group transformations.

Molecular Structure Analysis

The molecular structure of bicyclic compounds can be complex due to the presence of multiple ring systems. For example, the synthesis of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines and their subsequent reactions to form azabrendanes with unique tricyclic structures demonstrates the intricacies of bicyclic and tricyclic molecular architectures . The molecular structure of bicyclo[2.1.1]hexane-2-sulfonyl chloride would similarly be expected to exhibit unique stereochemical and electronic properties due to the strain in the bicyclic system and the presence of the sulfonyl chloride group.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. The solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates, for example, has been studied, revealing insights into the reactivity and stability of the bicyclic sulfonate esters . The intramolecular Michael addition reactions of vinyl sulfones to form bicyclo[2.2.1]heptane derivatives further illustrate the potential for constructing complex bicyclic structures through selective reactions . These studies provide a foundation for understanding the types of chemical reactions that bicyclo[2.1.1]hexane-2-sulfonyl chloride might undergo, including nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The strained ring system can affect boiling points, solubility, and reactivity. For example, the chlorination of bicyclo[2.2.1]heptane resulted in products with specific physical properties, such as boiling points and infrared absorption spectra . The solvolysis of bicyclo[2.1.1]hex-2-yl sulfonates in different solvents and under various conditions provided insights into the solubility and reaction kinetics of these compounds . These findings can be extrapolated to predict the properties of bicyclo[2.1.1]hexane-2-sulfonyl chloride, which would likely exhibit unique properties due to the sulfonyl chloride functional group and the bicyclic framework.

科学研究应用

合成与分子结构

- 双环[2.1.1]己烷衍生物在有机化学中发挥着重要作用,特别是在复杂分子结构的合成中。例如,Bentley 等人(1993)讨论了三环[3.1.0.02,6]己-3-基和双环[2.1.1]己-2-基磺酸盐的溶剂解,揭示了各种双环和三环化合物的形成,这些化合物在合成化学中具有潜在应用 (Bentley 等人,1993)。

- Rigotti 和 Bach(2022)开发了一种可见光驱动的合成双环[2.2.1]己烷的方法,展示了这些化合物在药物化学中的潜力 (Rigotti & Bach,2022)。

化学性质和反应

- 对双环化合物的分子结构和反应性的研究,包括源自双环[2.1.1]己烷-2-磺酰氯的化合物,一直是人们感兴趣的课题。Favini、Rubino 和 Todeschini(1979)利用 MINDO/3 方法计算了此类化合物的分子几何结构和结构参数,这对于理解它们的化学性质具有重要意义 (Favini、Rubino 和 Todeschini,1979)。

在药物化学中的应用

- 双环[3.1.0]己烷核心结构与双环[2.1.1]己烷-2-磺酰氯密切相关,已被识别为设计具有多种生物活性的低分子化合物的关键组成部分。这包括它在核苷类似物中的使用以及作为生物活性化合物中的构建模块 (Jimeno 等人,2011)。

化学空间探索

- Herter 等人(2022)关于制备新型双环[2.1.1]己烷模块的研究突出了这些结构在探索新型 sp^3 丰富的化学空间中的潜力。这表明双环[2.1.1]己烷衍生物在合成各种化学实体中的多功能性 (Herter 等人,2022)。

未来方向

The future directions for Bicyclo[2.1.1]hexane research involve exploring its synthetic accessibility and potential applications in drug design . The bridge positions of Bicyclo[2.1.1]hexane could be used to extend the bioisostere concept to benzenes containing three or more substituents . This opens up opportunities to explore chemical space that is inaccessible to aromatic motifs .

属性

IUPAC Name |

bicyclo[2.1.1]hexane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVRJCUKHBAVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.1.1]hexane-2-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)

![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)

![3-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B3006351.png)

![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B3006356.png)